Vanadium(4+);tetrachloride molecular geometry and bonding
Vanadium(4+);tetrachloride molecular geometry and bonding
Topic: Vanadium(IV) Chloride (
Advanced Structural and Electronic Characterization of Vanadium(IV) Chloride ( )
Executive Summary
Vanadium(IV) chloride (
This guide analyzes the
Electronic Structure & Bonding Mechanics
The Tetrahedral Anomaly
Unlike its lighter congener
-
Lower energy (
set): , -
Higher energy (
set): , ,
The single electron occupies the degenerate
Dynamic Jahn-Teller Distortion
According to the Jahn-Teller theorem, any non-linear molecule with a spatially degenerate electronic ground state will undergo geometric distortion to remove that degeneracy.
-
Theoretical Prediction: The
state should drive a distortion (elongation or compression) to lower the symmetry to , splitting the orbitals and stabilizing the electron. -
Experimental Reality: The distortion in
is energetically small ( ) and highly fluxional. Electron diffraction studies reveal a time-averaged tetrahedral structure with anomalously large amplitudes of vibration, described as a "dynamic" Jahn-Teller effect. The molecule effectively oscillates between distorted forms faster than the timescale of many characterization techniques.
Covalent Bonding Character
Despite being a metal halide,
-
Volatility: Boiling point of 148 °C.[1]
-
Solubility: Miscible in non-polar solvents like
and benzene without immediate ionization. -
Mechanism: High oxidation state (+4) pulls electron density from Cl ligands, reducing ionic lattice energy potential and favoring discrete molecular units.
Molecular Orbital Logic (Visualization)
The following diagram illustrates the ligand field splitting and the subsequent Jahn-Teller stabilization path.
Figure 1: Ligand field splitting of the
Technical Data Summary
| Property | Value | Notes |
| Formula | ||
| Molar Mass | 192.75 g/mol | |
| Appearance | Reddish-brown liquid | Fumes strongly in air |
| Geometry | Tetrahedral ( | Subject to dynamic Jahn-Teller distortion |
| Bond Length ( | 2.138 Å | Gas phase electron diffraction |
| Magnetic Susceptibility | Paramagnetic ( | |
| Boiling Point | 148 °C | Distillable under inert atmosphere |
| Reactivity | Hydrolytically unstable | Releases HCl upon contact with moisture |
Synthesis & Handling Protocol
Safety Warning:
Synthesis via Direct Chlorination
This method is preferred for high-purity applications (e.g., CVD precursors or drug synthesis).
Reagents:
-
Vanadium Metal (powder or chips, >99.5%)
-
Chlorine Gas (
, dried over or ) -
Argon (inert carrier)[2]
Workflow:
-
Setup: Assemble a borosilicate glass reaction train. Connect a gas inlet (for
) to a reaction tube containing Vanadium metal. Connect the outlet to a receiving flask cooled in an ice bath ( ), followed by a caustic scrubber (NaOH) to neutralize excess . -
Purge: Flush the system with Argon for 30 minutes to remove
and moisture. -
Reaction: Heat the Vanadium metal zone to 300–350 °C . Introduce a slow stream of
.-
Observation: Dark red/brown vapors of
will form and condense in the receiving flask. -
Note:
does not form; is the highest stable chloride.
-
-
Purification: The crude condensate may contain dissolved
or (if oxygen was present).-
Perform fractional distillation under inert atmosphere.
-
Collect the fraction boiling at 148–150 °C .
-
-
Storage: Store in a Schlenk flask with a Teflon valve or flame-sealed ampoules. Store in the dark to prevent photochemical decomposition.
Figure 2: Process flow for the anhydrous synthesis of Vanadium(IV) Chloride.
Applications in Drug Development & Research
acts as the primary "entry point" for synthesizing organovanadium compounds used in oncology and metabolic disease research.Anti-Tumor Agents: Vanadocene Dichloride
is the direct precursor to Vanadocene Dichloride (-
Mechanism:
hydrolyzes in vivo to form active species that bind to transferrin, entering cells and inhibiting DNA/RNA synthesis via interactions with phosphate backbone groups. -
Synthesis:
(Reductive ligation).
Insulin Mimetics
Vanadium compounds inhibit protein tyrosine phosphatases (PTP1B), enhancing insulin receptor phosphorylation. While Vanadyl Sulfate (
Materials Science (CVD)
In drug delivery device fabrication,
Figure 3: Downstream synthetic pathways for VCl4 in pharmaceutical and material applications.
References
-
Seppelt, K. (2003). "Non-VSEPR Structures." Accounts of Chemical Research.
- Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd Ed.). Elsevier. (Definitive source for VCl4 synthesis and properties).
-
Harding, P. J., et al. (1994). "Electron Diffraction Study of Vanadium Tetrachloride." Journal of the Chemical Society, Dalton Transactions.
-
Crans, D. C., et al. (2004). "The Chemistry and Biochemistry of Vanadium and the Biological Activities Exerted by Vanadium Compounds." Chemical Reviews.
-
Cirri, A., & Tezcan, F. A. (2021). "Vanadium in Biology and Medicine." Metal Ions in Life Sciences.
